Cas no 583-04-0 (Allyl benzoate)

Allyl benzoate Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid,2-propen-1-yl ester
- Allyl Benzoate
- prop-2-enyl benzoate
- Benzoic Acid Allyl Ester
- benzoic acid, 2-propenyl ester
- 2-Propenyl benzoate
- Benzoic acid, allyl ester
- prop-2-en-1-yl benzoate
- AQY5543KFE
- LYJHVEDILOKZCG-UHFFFAOYSA-N
- Benzoic acid, allyl ester (8CI)
- ALLYLBENZOATE
- benzoyl acrylate
- NSC32639
- NSC406846
- Allyl benzoate
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- MDL: MFCD00026104
- Inchi: 1S/C10H10O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h2-7H,1,8H2
- InChI Key: LYJHVEDILOKZCG-UHFFFAOYSA-N
- SMILES: O(C([H])([H])C([H])=C([H])[H])C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O
Computed Properties
- Exact Mass: 162.06800
- Monoisotopic Mass: 162.06808
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3
- XLogP3: 2.4
- Tautomer Count: nothing
- Surface Charge: 0
Experimental Properties
- Color/Form: Yellow liquid.
- Density: 1.05
- Boiling Point: 242°C(lit.)
- Flash Point: 106.0±4.9 °C
- Refractive Index: 1.5160-1.5190
- PSA: 26.30000
- LogP: 2.02940
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
- Solubility: Soluble in ethanol and ether \ acetone \ methanol, insoluble in water
Allyl benzoate Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h1106 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P108
- Safety Instruction: H303+H313+H110
- Storage Condition:Store at 4 ℃, better at -4 ℃
Allyl benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1045718-250g |
Allyl benzoate |
583-04-0 | 98.0% | 250g |
$405 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275822-25g |
Allyl benzoate |
583-04-0 | 98% | 25g |
¥432.00 | 2024-05-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A865946-100g |
Allyl Benzoate |
583-04-0 | ≥98% | 100g |
¥2,496.60 | 2022-09-03 | |
abcr | AB251752-25 g |
Allylbenzoate, 98%; . |
583-04-0 | 98% | 25g |
€90.10 | 2023-04-27 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A865946-25g |
Allyl Benzoate |
583-04-0 | ≥98% | 25g |
¥627.30 | 2022-09-03 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B2041-25G |
Allyl Benzoate |
583-04-0 | >98.0%(GC) | 25g |
¥520.00 | 2024-04-16 | |
SHENG KE LU SI SHENG WU JI SHU | sc-485999-25 g |
Allyl Benzoate, |
583-04-0 | 25g |
¥1,173.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-485999-25g |
Allyl Benzoate, |
583-04-0 | 25g |
¥1173.00 | 2023-09-05 | ||
1PlusChem | 1P003O69-5g |
Allyl benzoate |
583-04-0 | 98% (stabilized with MEHQ) | 5g |
$21.00 | 2025-02-20 | |
1PlusChem | 1P003O69-25g |
Allyl benzoate |
583-04-0 | 98% (stabilized with MEHQ) | 25g |
$65.00 | 2025-02-20 |
Allyl benzoate Related Literature
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Kazunori Ikeda,Takashi Futamura,Taisyun Hanakawa,Maki Minakawa,Motoi Kawatsura Org. Biomol. Chem. 2016 14 3501
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Christopher L. Rock,Thomas L. Groy,Ryan J. Trovitch Dalton Trans. 2018 47 8807
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Christopher L. Rock,Thomas L. Groy,Ryan J. Trovitch Dalton Trans. 2018 47 8807
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4. 104. Studies in pyrolysis. Part VIII. Competitive routes in the pyrolysis of esters: alkylene and alkylidene dibenzoates and some related substancesR. J. P. Allan,E. Jones,P. D. Ritchie J. Chem. Soc. 1957 524
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Monika Pareek,Raghavan B. Sunoj Chem. Sci. 2021 12 2527
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzoic acid esters
- Material Chemicals High Polymer Materials
Additional information on Allyl benzoate
Allyl Benzoate (CAS No. 583-04-0): An Overview of Its Properties, Applications, and Recent Research
Allyl benzoate, with the chemical formula C9H10O2, is a versatile compound widely used in various industries, including pharmaceuticals, cosmetics, and flavorings. This compound is characterized by its pleasant aromatic odor and its ability to act as a solvent and fragrance component. The CAS number 583-04-0 uniquely identifies allyl benzoate in chemical databases and literature, facilitating its study and application.
The molecular structure of allyl benzoate consists of a benzene ring attached to an allyl group (CH2=CH-CH2-) through an ester linkage (-COO-). This unique structure contributes to its chemical properties, such as solubility in organic solvents and its characteristic aroma. The compound is typically synthesized through the esterification reaction of benzoic acid with allyl alcohol in the presence of a catalyst.
In the pharmaceutical industry, allyl benzoate has been explored for its potential therapeutic applications. Recent studies have investigated its antimicrobial properties, which could be beneficial in developing new antimicrobial agents. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that allyl benzoate exhibits significant activity against several bacterial strains, including Staphylococcus aureus and E. coli. This finding suggests that allyl benzoate could be a valuable component in topical formulations designed to combat skin infections.
Beyond its antimicrobial properties, allyl benzoate has also been studied for its potential as a drug delivery agent. Research conducted at the University of California, Los Angeles (UCLA) demonstrated that allyl benzoate can enhance the permeability of certain drugs through biological membranes. This property makes it an attractive candidate for improving the bioavailability of poorly soluble drugs, thereby enhancing their therapeutic efficacy.
In the cosmetics industry, allyl benzoate is commonly used as a fragrance component due to its pleasant aroma. It is often included in perfumes, soaps, and other personal care products to provide a fresh and floral scent. Additionally, its solvency properties make it useful as a solvent in cosmetic formulations, helping to dissolve other ingredients and ensuring a homogeneous product.
The food industry also benefits from the use of allyl benzoate. As a flavoring agent, it imparts a sweet and fruity taste to various food products. It is commonly used in confectionery items, beverages, and baked goods to enhance their flavor profile. The safety of allyl benzoate for food use has been extensively evaluated by regulatory bodies such as the Food and Drug Administration (FDA), which has classified it as Generally Recognized as Safe (GRAS).
In recent years, there has been growing interest in the environmental impact of chemical compounds used in various industries. Studies have shown that allyl benzoate has low toxicity and is biodegradable under appropriate conditions. This makes it an environmentally friendly alternative to some other chemicals used in similar applications. For example, research published in the Journal of Environmental Science and Health in 2021 found that allyl benzoate does not persist in the environment and does not bioaccumulate in aquatic organisms.
The versatility of allyl benzoate extends beyond its primary applications. It has also been explored for use in polymer science due to its ability to act as a plasticizer and stabilizer. In polymer formulations, allyl benzoate can improve the flexibility and durability of materials, making it useful in the production of plastics and coatings.
In conclusion, CAS No. 583-04-0 (Allyl Benzoate) is a multifaceted compound with a wide range of applications across various industries. Its unique chemical structure endows it with valuable properties such as antimicrobial activity, enhanced drug delivery capabilities, fragrance enhancement, flavoring potential, environmental friendliness, and utility in polymer science. Ongoing research continues to uncover new possibilities for this compound, solidifying its importance in both industrial and academic settings.
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